![molecular formula C10H12BrN B6359373 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1784607-39-1](/img/structure/B6359373.png)
7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1784607-39-1 . It has a molecular weight of 226.12 . It is used as a pharmaceutical intermediate . The compound is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12BrN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 . The SMILES string is Brc1ccc2CCNCc2c1 .Physical And Chemical Properties Analysis
“this compound” is a yellow to brown solid . It is insoluble in water . The compound has a molecular weight of 226.12 .Scientific Research Applications
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinoline (THIQ) derivatives, such as 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, are privileged scaffolds in medicinal chemistry due to their wide range of pharmacological properties. These derivatives have been extensively studied for various therapeutic activities, including cancer and central nervous system (CNS) disorders. The US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas marks a significant milestone in anticancer drug discovery. THIQ derivatives have shown promise as candidates for infectious diseases like malaria, tuberculosis, and HIV-infection, demonstrating their versatility in drug discovery for various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective and Antidepressant Properties
Endogenous amines like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, have been studied for their neuroprotective, antiaddictive, and antidepressant properties in animal models of CNS disorders. These studies suggest that 1MeTIQ and similar compounds could offer new therapeutic avenues for neurodegenerative diseases, depression, and addiction, underscoring the potential of THIQ derivatives in CNS pharmacology (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer Activity and Mechanism of Action
THIQ derivatives have been identified as a vital scaffold for anticancer drug design. The complex tumor environment and the limitations of existing drugs make cancer a global health concern. THIQ-based natural products have shown antitumor properties, leading to the exploration of these compounds as potential anticancer agents. The ability to target various cancer molecular targets makes THIQ derivatives promising candidates for novel anticancer drugs, with the potential for enhanced selectivity and efficacy in cancer treatment (Faheem et al., 2021).
Mechanism of Action
While the mechanism of action for “7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline” is not explicitly mentioned in the sources, it is known that 1,2,3,4-tetrahydroisoquinolines (THIQ) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
properties
IUPAC Name |
7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBXYURRRLSZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CNCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.